N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthraquinone core, which is a well-known structure in organic chemistry due to its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide typically involves the reaction of 1-aminoanthraquinone with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (0°C to room temperature) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide undergoes various types of chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The phenoxy and butanamide groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinone derivatives, and other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to other bioactive anthraquinone derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide involves its interaction with various molecular targets and pathways. The anthraquinone core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a methyl group instead of a phenoxy group.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloroacetamide group, showing different reactivity and biological activities.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide is unique due to its phenoxybutanamide moiety, which imparts distinct chemical and biological properties. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-20(29-15-9-4-3-5-10-15)24(28)25-19-14-8-13-18-21(19)23(27)17-12-7-6-11-16(17)22(18)26/h3-14,20H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPLXITQIRMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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